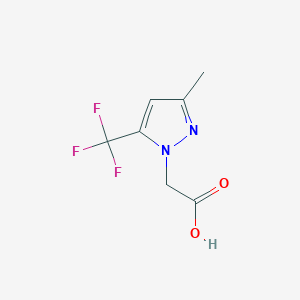

2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Description

2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with a methyl group at position 3 and a trifluoromethyl (CF₃) group at position 5, linked to an acetic acid moiety. Its molecular formula is C₇H₇F₃N₂O₂, with a molecular weight of 208.14 g/mol (CAS: 1003320-00-0) . The compound is synthesized via alkylation of 3-methyl-5-trifluoromethylpyrazole with ethyl chloroacetate in the presence of potassium carbonate and DMF, yielding an intermediate ester (80.6% yield) that is subsequently hydrolyzed to the acid .

Properties

IUPAC Name |

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-4-2-5(7(8,9)10)12(11-4)3-6(13)14/h2H,3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZDTWHBSYCPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of pyrazole derivatives allows for extensive modifications. Below is a detailed comparison of 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid with analogous compounds:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Key Observations:

Trifluoromethyl (CF₃) vs. Difluoromethyl (CHF₂): The CF₃ group enhances metabolic stability and electronegativity, making the parent compound more resistant to oxidative degradation compared to CHF₂-substituted analogs .

Substituent Position and Chain Length:

- Ethyl substitution at position 5 (CAS 1823464-59-0) increases molecular weight by ~14 g/mol and lipophilicity (calculated LogP: ~2.1 vs. ~1.8 for the parent compound), which could enhance bioavailability in hydrophobic environments .

- Chloro and cyclopropyl substituents (CAS 1006447-79-5) introduce steric bulk, likely reducing rotational freedom and affecting binding affinity in enzyme-active sites .

Acid vs. Ester Derivatives:

- Ethyl esters (e.g., CAS 1898213-85-8) serve as synthetic intermediates, with the ester group improving volatility for purification. Hydrolysis to the acid form is critical for applications requiring carboxylate reactivity (e.g., salt formation in pharmaceuticals) .

Biological and Industrial Relevance:

- Fluorinated pyrazoles are widely used in agrochemicals (e.g., fungicides) and pharmaceuticals due to their stability and ability to modulate electronic properties. For example, benzoic acid derivatives (CAS 910037-16-0) may act as kinase inhibitors, leveraging the aromatic ring for π-π stacking interactions .

Biological Activity

2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through improved binding affinity to various molecular targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H7F3N2O

- CAS Number : 345637-71-0

- Molecular Weight : 192.14 g/mol

- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and an acetic acid moiety.

The mechanism by which 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid exerts its biological effects is primarily through interaction with specific enzymatic and receptor targets. The trifluoromethyl group enhances lipophilicity and electronic properties, facilitating better interaction with biological membranes and proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Studies have indicated that 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid exhibits antimicrobial properties against several bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 64 µg/mL |

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties, potentially beneficial in treating conditions like arthritis. In animal models, it reduced inflammatory markers such as TNF-alpha and IL-6.

Case Study 1: Anti-inflammatory Effects in Rodent Models

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid in rodent models of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another study examined the antimicrobial efficacy of this compound against various pathogens. The results showed that it was particularly effective against multidrug-resistant strains, suggesting potential applications in treating resistant infections.

Q & A

Q. What methodologies differentiate isomeric impurities (e.g., N2 vs. N1 alkylation) in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.